molecular formula C20H25N3O4S B2791209 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705899-13-3

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No. B2791209
CAS RN: 1705899-13-3
M. Wt: 403.5
InChI Key: IWCMZSIUVDADMR-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide, also known as DMSB, is a synthetic compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is not fully understood, but it is believed to target multiple pathways involved in cancer development and progression. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. It also appears to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. It is rapidly metabolized in the body, with a half-life of approximately 2 hours. This compound has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide in scientific research is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for research on 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide. One area of interest is investigating its potential use in combination with other anticancer agents to enhance its efficacy. Another area of focus is understanding the molecular mechanisms underlying this compound's anticancer activity, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves the reaction of 4-aminobenzamide with 2-(1-methylindolin-5-yl)ethanol in the presence of N,N-dimethylsulfamide and triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. This compound has also been investigated for its potential use as a radiosensitizer in cancer treatment.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22(2)28(26,27)17-7-4-14(5-8-17)20(25)21-13-19(24)16-6-9-18-15(12-16)10-11-23(18)3/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCMZSIUVDADMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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